(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Biological Activity
(4S)-rel-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-trans-D-Hyp-OH, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 147266-92-0 |
Molecular Formula | C₁₀H₁₇N₁O₅ |
Molecular Weight | 231.25 g/mol |
Boiling Point | Not available |
Log P (octanol/water) | 1.75 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
The compound exhibits high gastrointestinal absorption but is not permeant to the blood-brain barrier (BBB), indicating limited central nervous system activity .
Research indicates that this compound may act through modulation of amino acid transport systems, particularly the ASCT2 transporter. This transporter is crucial for maintaining amino acid homeostasis in tissues and is implicated in cancer cell proliferation . Inhibition of ASCT2 has been shown to reduce cell viability in various cancer cell lines, suggesting potential anti-cancer properties for this compound.
Anti-Cancer Potential
A study assessed the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .
Neuroprotective Effects
In neuropharmacological studies, the compound exhibited protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. The compound was shown to reduce oxidative stress markers and inflammatory cytokine production in astrocytes exposed to Aβ . Specifically, it decreased TNF-α levels and improved cell viability under stress conditions.
Study 1: In Vitro Analysis on Cancer Cell Lines
A detailed examination of this compound's effects on MCF-7 cells revealed:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential as an anti-cancer agent .
Study 2: Neuroprotective Effects Against Aβ
In a study involving astrocytes treated with Aβ, the administration of this compound showed:
Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 100 | 10 |
Aβ Only | 43.78 | 50 |
Aβ + Compound | 62.98 | 30 |
The results demonstrate that the compound not only improved cell viability but also significantly reduced pro-inflammatory cytokine levels .
Properties
IUPAC Name |
(4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-PKPIPKONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731012 | |
Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946610-68-0 | |
Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.